molecular formula C6H4N2O B057540 Nicotinonitrile 1-oxide CAS No. 14906-64-0

Nicotinonitrile 1-oxide

Cat. No. B057540
CAS RN: 14906-64-0
M. Wt: 120.11 g/mol
InChI Key: WOOVSQCALYYUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinonitrile derivatives, including Nicotinonitrile 1-oxide, have been extensively studied due to their wide range of therapeutic and chemical properties. These compounds are known for their relevance in various chemical reactions and synthesis processes.

Synthesis Analysis

  • Synthesis of Nicotinonitrile Derivatives : A convenient synthesis method involves the Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate, producing nicotinonitrile derivatives in fair to good yields (Toche et al., 2011).
  • Deoxydative Substitution Reactions : Reactions involving nicotinamide and nicotinic acid N-oxides with 1-adamantanethiol have yielded various nicotinonitrile derivatives (Prachayasittikul & Bauer, 1985).

Molecular Structure Analysis

  • Crystal Structure Studies : Analysis of nicotinonitrile derivatives like 2-(1-Methyl-1H-3-indolyl)nicotinonitrile has provided insights into the molecular structure of these compounds (Parthasarathy et al., 2006).

Chemical Reactions and Properties

  • Photophysical Properties : Studies show that nicotinonitrile derivatives exhibit good absorption and fluorescence properties, indicating their potential in photophysical applications (Ahipa et al., 2014).

Physical Properties Analysis

  • Molecular Properties : The molecular properties of nicotinonitrile derivatives have been characterized through spectroscopic methods, revealing details about their physical nature (Hussein et al., 2019).

Scientific Research Applications

  • Catalysis and Synthesis :

    • Nicotinonitrile is a key product in the ammoxidation of 3-picoline, with vanadium oxides like V6O13 showing high activity and selectivity as catalysts (Andersson & Lundin, 1979).
    • Synthetic routes to nicotinonitriles are of significant interest due to their biological and medicinal properties (Salem et al., 2018).
  • Photophysical Properties :

    • Nicotinonitrile chromophores with solvatochromic behavior can be synthesized efficiently, offering potential in photophysical applications (Bagley, Lin, & Pope, 2009).
  • Medicinal Applications :

    • Nicotinonitrile and its derivatives have a wide range of therapeutic activities. Drugs like Bosutinib, Milrinone, Neratinib, and Olprinone contain nicotinonitrile derivatives (Shamroukh et al., 2021).
  • Cytotoxicity Studies :

    • Certain nicotinonitrile derivatives exhibit promising cytotoxicity against various tumor cell lines, highlighting their potential in cancer treatment (Ibrahim et al., 2018).
  • Pharmaceutical Intermediate Production :

    • Nicotinonitrile can be used as an intermediate in the synthesis of vitamin PP (nicotinic acid and nicotinamide) and various drugs (Kagarlitskii et al., 2004).
  • Prebiotic Chemistry :

    • Studies suggest that nicotinonitrile could have been synthesized under primitive earth conditions and may have played a role in the formation of prebiotic molecules (Friedmann, Miller, & Sanchez, 1971).
  • Chemical Sensors :

    • Nicotinonitrile derivatives have been explored in the development of chemical sensors, demonstrating the versatility of this compound in various technological applications (Jang et al., 2021).

properties

IUPAC Name

1-oxidopyridin-1-ium-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOVSQCALYYUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164162
Record name Nicotinonitrile 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinonitrile 1-oxide

CAS RN

14906-64-0
Record name 3-Pyridinecarbonitrile, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14906-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14906-64-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinonitrile 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicotinonitrile 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Other methods known to one skilled in the art are also useful in the preparation of certain compounds within the scope of the present invention. For example, in a method to prepare 2,4-diamino-5-chloro-6-substituted-5-deazapteridine derivatives, 3-cyanopyridine is oxidized with monoperoxyphthalic acid, magnesium salt, hexahydrate, affording 3-cyanopyridine N-oxide. The oxide is in turn nitrated with potassium nitrate and fuming sulfuric acid, yielding 4-nitro-3-cyanopyridine N-oxide. The nitro compound is then chlorinated with phosphorous oxychloride, giving the corresponding 2,4-dichloro-3-cyanopyridine. The dichloro compound is then cyclized with guanidine carbonate in N,N-dimethylformamide, yielding the corresponding 2,4-diamino-5-chloro-5-deazapteridine. The so-prepared 5-deazapteridine is in turn brominated using N-bromosuccinimide in N,N-dimethylformamide, affording 2,4-diamino-6-bromo-5-chloro-5-deazapteridine. This compound is then reacted with an appropriate boronic acid, for example, 3,5-di(trifluoromethyl)phenylboronic acid, yielding the targeted 2,4-diamino-5-chloro-6-substituted-5-deazapteridines, for example, 2,4-diamino-5-chloro-6-[3,5-di(trifluoromethyl)phenyl]-5-deazapteridine. Example 13 provides a detailed description of how this reaction is conducted.
[Compound]
Name
2,4-diamino-5-chloro-6-substituted-5-deazapteridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 20.0 grams (0.194 mole) of 3-cyanopyridine and 142.5 grams (0.288 mole) of monoperoxyphthalic acid, magnesium salt, hexahydrate (80% pure) in 300 mL of methylene chloride is stirred at ambient temperature for about 24 hours. After this time, the mixture is filtered, and the filtrate is concentrated under reduced pressure, yielding 3-cyanopyridine N-oxide.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
142.5 g
Type
reactant
Reaction Step One
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicotinonitrile 1-oxide
Reactant of Route 2
Reactant of Route 2
Nicotinonitrile 1-oxide
Reactant of Route 3
Reactant of Route 3
Nicotinonitrile 1-oxide
Reactant of Route 4
Nicotinonitrile 1-oxide
Reactant of Route 5
Nicotinonitrile 1-oxide
Reactant of Route 6
Reactant of Route 6
Nicotinonitrile 1-oxide

Citations

For This Compound
6
Citations
EC Taylor Jr, AJ Crovetti - The Journal of Organic Chemistry, 1954 - ACS Publications
… Jujo (10) preparedthe compound by partial hydrolysis of nicotinonitrile-1oxide, but his recorded melting point (275-276 dec.) indicates that his product was probably contaminated with …
Number of citations: 147 pubs.acs.org
IS Ahuja, S Tripathi, CL Yadava - Crystal Research and …, 1990 - Wiley Online Library
… In this communication we report the results of X-ray diffraction studies on the nancanese(I1) chloride, bromide and thiocyanate complexes with isonicotinonitrile 1-oxide. …
Number of citations: 4 onlinelibrary.wiley.com
P Škofic, C Dambrot, M Koželj, A Golobič… - Acta Chim …, 2005 - researchgate.net
The ethylidenemalononitrile side-chain in {1-[6-(dimethylamino)-2-naphthyl] ethylidene} malononitrile (DDNP) was elaborated into a substituted pyridine ring in a two-step process. In …
Number of citations: 11 www.researchgate.net
S Prachayasittikul - 1985 - search.proquest.com
… was dehydrated to nicotinonitrile 1-oxide,which was in turn substituted. There is no proof that this is what happened. The substitution of nicotinonitrile 1-oxide was studied independently …
Number of citations: 3 search.proquest.com
AJ Crovetti Jr - 1955 - search.proquest.com
… Jujo reported an attempt to nitrate nicotinonitrile 1-oxide (6). No4nitro3-cyanopyridine 1-oxide wa.s produced; nicotinamide was the only pro¬duct obtained. In other words, …
Number of citations: 1 search.proquest.com
M Sako - thieme-connect.com
… 7-Chloro-6-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one (38); Typical Procedure:[308] 2-Amino-5-(4-pyridyl)nicotinonitrile 1-oxide (4.24 g, 20 mmol) was added to a stirred mixture of …
Number of citations: 0 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.